

Application Notes and Protocols for JNJ-65355394 in Cell Culture

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Compound of Interest

Compound Name: JNJ-65355394

Cat. No.: B12402582

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Introduction

JNJ-65355394 is a potent and selective chemical probe that inhibits O-GlcNAc hydrolase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1] By inhibiting OGA, **JNJ-65355394** leads to an increase in the overall level of protein O-GlcNAcylation within the cell. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. The ability to manipulate O-GlcNAcylation levels with inhibitors like **JNJ-65355394** makes it a valuable tool for studying the functional roles of this modification in health and disease.

These application notes provide a detailed, representative experimental protocol for the use of **JNJ-65355394** in cell culture, based on established methodologies for similar OGA inhibitors. It also outlines the key signaling pathways known to be affected by OGA inhibition and presents relevant quantitative data in a clear, tabular format.

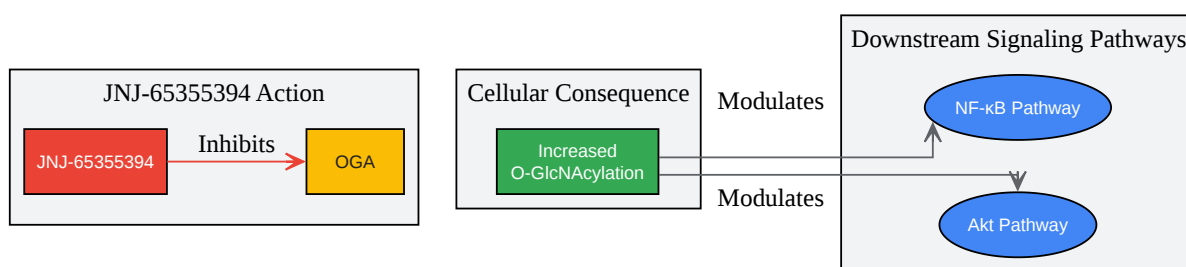
Data Presentation

The following table summarizes key quantitative data for **JNJ-65355394**.

Parameter	Value	Source
Molecular Weight	358.50 g/mol	[1][2][3]
CAS Number	2230598-99-7	[1][2][3]
Chemical Formula	C19H26N4OS	[1][2][3]
Recommended Starting Concentration (In Vitro)	1 μ M	Not explicitly stated for JNJ-65355394, but a common starting point for potent OGA inhibitors.
Solubility	Soluble in DMSO	Based on common practice for similar small molecule inhibitors.

Signaling Pathways Affected by JNJ-65355394

Inhibition of OGA by **JNJ-65355394** leads to hyper-O-GlcNAcylation of numerous intracellular proteins, thereby modulating various signaling pathways. Two of the most well-documented pathways affected are the NF- κ B and Akt signaling cascades.

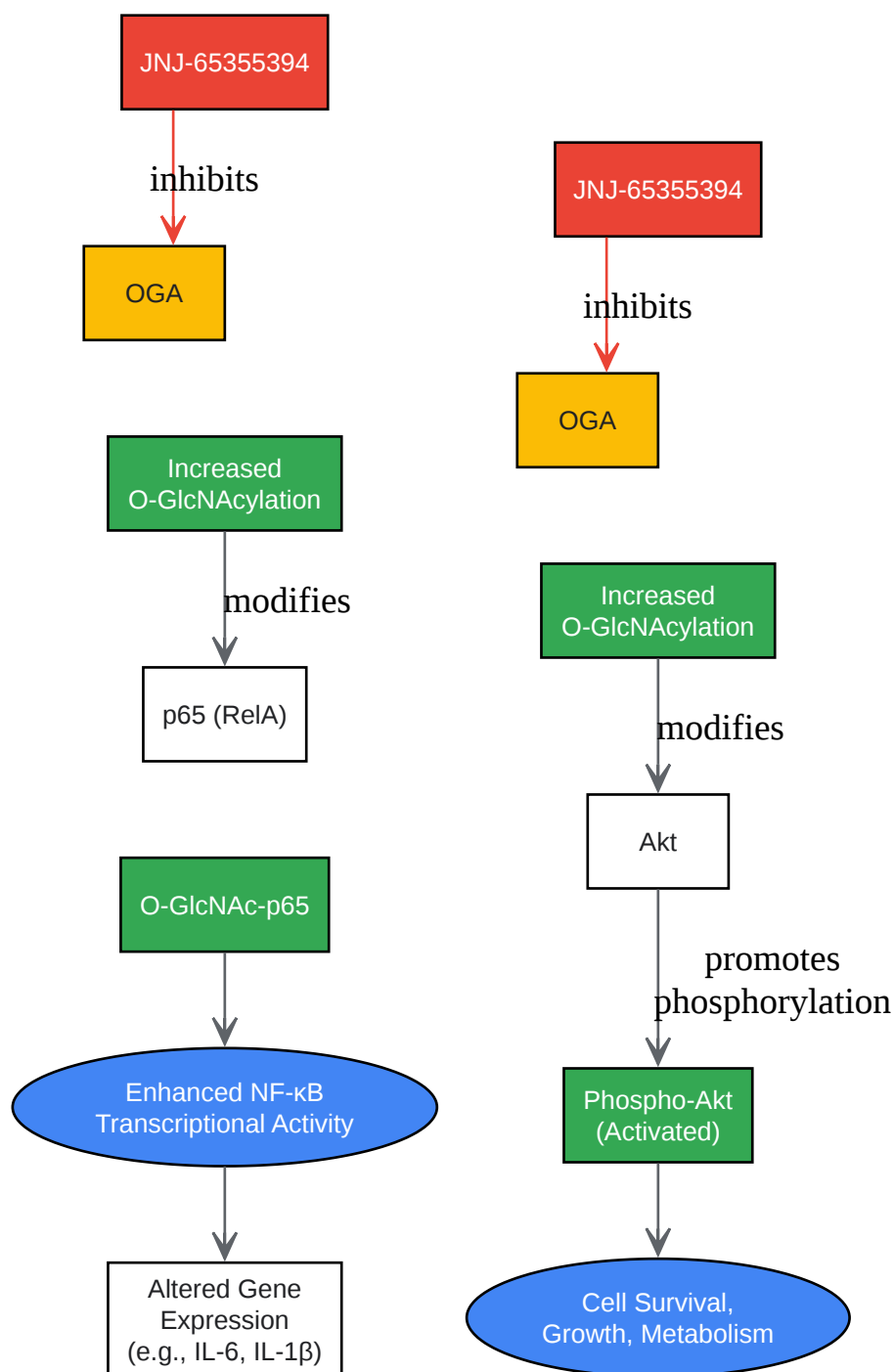


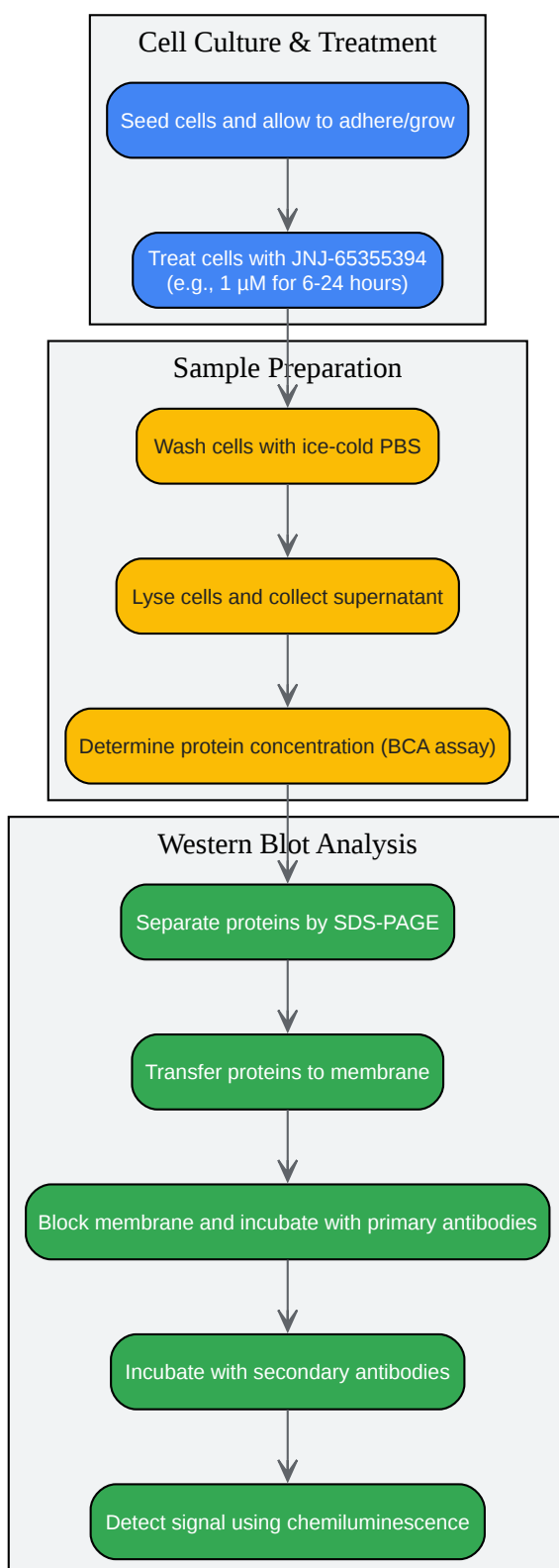
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JNJ-65355394 inhibits OGA, leading to increased protein O-GlcNAcylation and modulation of downstream signaling.

NF- κ B Signaling Pathway

Increased O-GlcNAcylation has been shown to enhance the activity of the transcription factor NF- κ B.[4][5] This can occur through the direct O-GlcNAcylation of NF- κ B subunits, such as p65, which can affect its ability to bind to DNA and activate gene transcription.[4] This can lead to an altered expression of genes involved in inflammation, immunity, and cell survival.





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